molecular formula C18H20ClNO3S B2726867 5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide CAS No. 2034402-57-6

5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide

Cat. No.: B2726867
CAS No.: 2034402-57-6
M. Wt: 365.87
InChI Key: YHBGIMJUSOHLSU-UHFFFAOYSA-N
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Description

5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide is a complex organic compound with a molecular formula of C18H20ClNO3S and a molecular weight of 365.87 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran derivatives: Compounds containing the tetrahydropyran ring, such as tetrahydropyranyl ethers, which are commonly used as protecting groups in organic synthesis.

    Thiophene derivatives: Compounds with a thiophene ring, which are known for their electronic properties and are used in materials science and pharmaceuticals.

    Phenyl derivatives: Compounds with a phenyl group, which are widely used in various chemical and biological applications.

Uniqueness

5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c19-16-7-6-15(24-16)17(21)20-12-18(22,13-4-2-1-3-5-13)14-8-10-23-11-9-14/h1-7,14,22H,8-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBGIMJUSOHLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2=CC=C(S2)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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